molecular formula C8H9FN2 B2741576 3-(3-Fluoroazetidin-3-yl)pyridine CAS No. 1566824-12-1

3-(3-Fluoroazetidin-3-yl)pyridine

Cat. No.: B2741576
CAS No.: 1566824-12-1
M. Wt: 152.172
InChI Key: NQUBHXHZROPXRR-UHFFFAOYSA-N
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Description

3-(3-Fluoroazetidin-3-yl)pyridine is a chemical compound with the molecular formula C8H9FN2 It is a fluorinated pyridine derivative, which means it contains a fluorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for 3-(3-Fluoroazetidin-3-yl)pyridine are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoroazetidin-3-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups into the pyridine ring.

Scientific Research Applications

3-(3-Fluoroazetidin-3-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it a valuable tool in studying biological systems, particularly in the development of fluorinated pharmaceuticals.

    Medicine: Fluorinated compounds are often used in drug discovery and development due to their enhanced metabolic stability and bioavailability.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(3-Fluoroazetidin-3-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: Another fluorinated pyridine derivative with similar chemical properties.

    4-Fluoropyridine: A compound with the fluorine atom in a different position on the pyridine ring.

    3-Bromo-2-fluoropyridine: A compound with both bromine and fluorine atoms attached to the pyridine ring.

Uniqueness

3-(3-Fluoroazetidin-3-yl)pyridine is unique due to the presence of the azetidine ring, which can impart different chemical and biological properties compared to other fluorinated pyridines. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

3-(3-Fluoroazetidin-3-yl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. The presence of a fluorine atom in its structure enhances its reactivity and binding affinity to various biological targets, making it a valuable candidate for drug discovery and development.

Chemical Structure and Properties

  • Molecular Formula : C₆H₈F₃N
  • Molecular Weight : Approximately 133.16 g/mol
  • Structural Features : The compound features a pyridine ring fused with a three-membered azetidine ring, which contributes to its distinct chemical properties.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound exhibits potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways relevant to cancer and neurological disorders. For instance, it has been noted for its ability to interact with targets like BCL6, which plays a role in cancer cell proliferation .
  • Receptor Modulation : Its fluorinated structure enhances binding to neurotransmitter receptors, suggesting applications in treating neurological conditions. This modulation can influence neurotransmitter systems, potentially leading to therapeutic effects in disorders such as depression or anxiety.
  • Antiproliferative Effects : Preliminary studies indicate that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, including HT-29 and breast cancer cells. These effects are crucial for the development of new cancer therapies .

Case Studies

  • In Vivo Pharmacokinetics : A study involving Balb/C mice demonstrated that this compound could be administered at low doses (1 mg/kg i.v. and 5 mg/kg p.o.) with observable pharmacokinetic profiles. The compound showed promising results regarding bioavailability and clearance rates, indicating its potential for further development as a therapeutic agent .
  • Fluorinated Tracers in Imaging : Research has explored the use of this compound as a radiotracer in positron emission tomography (PET). Its labeling with fluorine-18 has improved imaging resolution, facilitating better detection and monitoring of cancerous tissues.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-(3-Fluoropyrrolidin-1-yl)pyridineFive-membered ringModerate antiproliferative activity
3-(3-Fluoroazetidin-1-yl)butan-1-olAdditional carbon atomEnhanced receptor binding
3-(3-Fluoroazetidin-1-yl)propan-2-olHydroxyl groupReduced cytotoxicity in non-tumor cells

Synthesis Methods

The synthesis of this compound typically involves:

  • Halogen Exchange Reactions : This method allows for the introduction of the fluorine atom into the azetidine ring.
  • Nucleophilic Aromatic Substitution : This technique is employed to attach the azetidine moiety to the pyridine ring.
  • Dehydrofluorination of Pyridinium Salts : This step can be used to refine the final product and enhance yield.

These synthetic routes are optimized for selectivity and yield, ensuring high-quality compounds for biological testing.

Properties

IUPAC Name

3-(3-fluoroazetidin-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2/c9-8(5-11-6-8)7-2-1-3-10-4-7/h1-4,11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUBHXHZROPXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CN=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566824-12-1
Record name 3-(3-fluoroazetidin-3-yl)pyridine
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